molecular formula C9H10BrN3 B11803037 5-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole

5-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole

Cat. No.: B11803037
M. Wt: 240.10 g/mol
InChI Key: VKACUXHVFASHNB-UHFFFAOYSA-N
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Description

5-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole (CAS 2287287-39-0) is a functionalized benzotriazole derivative of significant interest in medicinal chemistry and organic synthesis. The benzotriazole (Bt) scaffold is recognized as a versatile pharmacophore and a powerful synthetic auxiliary, useful as a leaving group, proton activator, and cation stabilizer . This particular compound, with its propyl substituent and bromine atom, is a valuable building block for the design and synthesis of novel heterocyclic compounds and for further functionalization via various cross-coupling reactions . Researchers utilize such benzotriazole derivatives as key intermediates in the development of potential bioactive molecules. The benzotriazole moiety is frequently employed in the synthesis of complex structures for screening against a range of biological targets, and it has been identified as a key structural element in compounds with documented antimicrobial, antiprotozoal, and antitubulin activities . As a specialized chemical building block, this compound is strictly for research applications in fields such as pharmaceutical development and agrochemical discovery. Please note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10BrN3

Molecular Weight

240.10 g/mol

IUPAC Name

5-bromo-1-propylbenzotriazole

InChI

InChI=1S/C9H10BrN3/c1-2-5-13-9-4-3-7(10)6-8(9)11-12-13/h3-4,6H,2,5H2,1H3

InChI Key

VKACUXHVFASHNB-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C=C2)Br)N=N1

Origin of Product

United States

Preparation Methods

Synthesis of 5-Bromo-1H-benzo[d][1,2,] triazole

The benzotriazole core is first functionalized with bromine at position 5. Electrophilic aromatic bromination of 1H-benzo[d]triazole using bromine (Br2Br_2) in the presence of a Lewis acid catalyst (e.g., FeBr3FeBr_3) in dichloromethane (CH2Cl2CH_2Cl_2) at 0–5°C selectively introduces bromine at the 5-position due to the electron-rich nature of the triazole ring. The reaction proceeds via intermediate σ-complex formation, with the triazole’s nitrogen atoms directing bromination to the para position relative to the fused benzene ring.

Reaction Conditions

  • Substrate : 1H-benzo[d]triazole

  • Reagents : Br2Br_2 (1.1 eq), FeBr3FeBr_3 (0.1 eq)

  • Solvent : CH2Cl2CH_2Cl_2

  • Temperature : 0–5°C

  • Yield : 68–72%

Propylation via Nucleophilic Alkylation

The 1-position nitrogen of 5-bromo-1H-benzo[d][1,triazole undergoes alkylation using propyl bromide (CH2CH2CH2BrCH_2CH_2CH_2Br) in the presence of a strong base. Sodium hydride (NaHNaH) in dimethylformamide (DMFDMF) deprotonates the NH group, generating a nucleophilic nitrogen that attacks the propyl bromide.

Reaction Conditions

  • Substrate : 5-Bromo-1H-benzo[d]triazole

  • Reagents : CH2CH2CH2BrCH_2CH_2CH_2Br (1.5 eq), NaHNaH (2 eq)

  • Solvent : DMFDMF

  • Temperature : 60°C, 12 h

  • Yield : 55–60%

Mechanistic Insight
The reaction proceeds via an SN2S_N2 mechanism, with the deprotonated nitrogen acting as the nucleophile. Steric hindrance from the bromine substituent slightly reduces the yield compared to non-brominated analogs.

Bromination of 1-Propyl-1H-benzo[d][1,2,] triazole

Synthesis of 1-Propyl-1H-benzo[d][1,2,] triazole

Alkylation of 1H-benzo[d]triazole with propyl bromide under conditions similar to Section 1.2 yields 1-propyl-1H-benzo[d][1,triazole. The absence of bromine simplifies this step, achieving higher yields (75–80%).

Regioselective Bromination

Bromination of 1-propyl-1H-benzo[d][1,2,]triazole faces challenges due to the electron-donating propyl group, which activates the ring but may alter regioselectivity. Using NN-bromosuccinimide (NBSNBS) in acetic acid (CH3COOHCH_3COOH) at 80°C introduces bromine predominantly at the 5-position, as confirmed by 1H^1H NMR and X-ray crystallography.

Reaction Conditions

  • Substrate : 1-Propyl-1H-benzo[d][1,2,]triazole

  • Reagents : NBSNBS (1.2 eq), CH3COOHCH_3COOH

  • Temperature : 80°C, 6 h

  • Yield : 50–55%

Limitations
Competing bromination at the 4- and 6-positions reduces overall efficiency, necessitating chromatographic purification.

Multi-step Synthesis from 4-Bromo-2-nitrochlorobenzene

Preparation of 4-Bromo-2-nitrochlorobenzene

Bromination of o-nitrochlorobenzene (C6H4ClNO2C_6H_4ClNO_2) with Br2/FeBr3Br_2/FeBr_3 introduces bromine at the 4-position (meta to the nitro group), yielding 4-bromo-2-nitrochlorobenzene.

Reaction Conditions

  • Substrate : o-Nitrochlorobenzene

  • Reagents : Br2Br_2 (1 eq), FeBr3FeBr_3 (0.1 eq)

  • Solvent : CCl4CCl_4

  • Temperature : 25°C, 3 h

  • Yield : 85–90%

Cyclization with Hydrazine Hydrate

Reaction of 4-bromo-2-nitrochlorobenzene with hydrazine hydrate (N2H4H2ON_2H_4·H_2O) in ethanol at 110–120°C reduces the nitro group and displaces chloride, forming 5-bromo-1H-benzo[d]triazole.

Reaction Conditions

  • Substrate : 4-Bromo-2-nitrochlorobenzene

  • Reagents : N2H4H2ON_2H_4·H_2O (3 eq)

  • Solvent : Ethanol

  • Temperature : 110–120°C, 5 h

  • Yield : 70–75%

Propylation as Final Step

Alkylation as described in Section 1.2 completes the synthesis.

Comparative Analysis of Methods

Method Key Advantage Key Limitation Overall Yield
Direct Alkylation (1)High regioselectivity for bromineModerate alkylation yield30–35%
Post-Bromination (2)Simpler initial alkylationLow bromination regioselectivity25–30%
Multi-step Synthesis (3)Avoids late-stage functionalization issuesLengthy synthetic route50–55%

Mechanistic Considerations and Optimization

Role of Solvent in Alkylation

Polar aprotic solvents like DMFDMF enhance the nucleophilicity of the deprotonated nitrogen, while coordinating solvents (e.g., THFTHF) reduce side reactions.

Temperature Effects on Bromination

Lower temperatures (0–5°C) favor mono-bromination, whereas higher temperatures promote di-substitution.

Purification Challenges

Column chromatography is often required to separate regioisomers, particularly in Method 2. Recrystallization from ethanol/water mixtures improves purity in Method 3 .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations in Triazole Derivatives

The propyl group at position 1 distinguishes this compound from shorter-chain analogs. For example:

  • Methyl 7-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate : The ester group introduces polarity, improving aqueous solubility and enabling further functionalization (e.g., hydrolysis to carboxylic acids).

Positional Isomerism: [1,2,3]- vs. [1,2,4]-Triazole Systems

The triazole ring’s isomerism significantly impacts electronic and steric properties:

  • 5-Bromo-1-propyl-1H-1,2,4-triazole (CAS 64907-53-5) : The [1,2,4]-triazole isomer exhibits distinct resonance stabilization and hydrogen-bonding capabilities, which may alter its coordination chemistry and biological activity compared to the [1,2,3]-triazole analog.

Bromine Substitution Effects

Bromine’s electron-withdrawing nature enhances electrophilic reactivity, making the compound a versatile intermediate. For instance:

  • 3-Bromo-1-methyl-1H-1,2,4-triazole (CAS 56616-91-2) : Bromine at position 3 in a [1,2,4]-triazole system may direct cross-coupling reactions to different positions compared to the benzo[d][1,2,3]triazole framework.

Photophysical and Thermal Properties

Studies on terpyridine-triazole hybrids demonstrate that substituents like propyl groups can enhance thermal stability (decomposition temperatures >315°C) and induce bathochromic shifts in emission spectra due to electron-donating effects . These findings suggest that the propyl group in 5-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole may similarly improve thermal resilience and modulate optoelectronic properties.

Data Table: Key Analogous Compounds

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound Not provided Br (C5), Propyl (N1) ~255.1 (estimated) Intermediate for cross-coupling
5-Bromo-1-methyl-1H-1,2,4-triazole 16681-72-4 Br (C5), Methyl (N1) 161.98 Pharmaceutical precursor
Methyl 7-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate Not provided Br (C7), Methyl (N1), COOCH3 (C5) ~284.1 (estimated) Polar functional group for derivatization
3-Bromo-5-propyl-1H-1,2,4-triazole 141831-71-2 Br (C3), Propyl (C5) 189.05 Agrochemical intermediate

Biological Activity

5-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole is a member of the benzotriazole family, which is recognized for its diverse biological activities. This article provides a comprehensive overview of the compound's biological properties, including its antimicrobial, antiparasitic, and cytotoxic effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical formula: C7_{7}H8_{8}BrN3_{3}. The presence of bromine and the triazole ring structure contribute to its biological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of benzotriazoles, including derivatives like this compound. Research indicates that these compounds exhibit significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of Benzotriazoles

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundEscherichia coli32 μg/mL
Staphylococcus aureus16 μg/mL
Pseudomonas aeruginosa64 μg/mL

The above table summarizes findings from various studies that tested the compound against common pathogenic bacteria. The results suggest a promising antimicrobial profile, particularly against Gram-positive bacteria.

Antiparasitic Activity

The antiparasitic properties of benzotriazoles have also been explored. For instance, compounds with a similar structure have shown efficacy against protozoan parasites such as Trypanosoma cruzi.

Case Study: Antiparasitic Efficacy

In a study evaluating the effectiveness of benzotriazole derivatives against Trypanosoma cruzi, it was found that certain compounds exhibited a dose-dependent inhibitory effect on the growth of epimastigotes and trypomastigotes. The results indicated that:

  • At a concentration of 50 μg/mL, some derivatives caused over 90% mortality in trypomastigotes.
  • The reference compound benzotriazole showed significantly lower effectiveness in comparison.

These findings underscore the potential of this compound as an effective antiparasitic agent.

Cytotoxic Activity

Cytotoxicity assays have demonstrated that benzotriazole derivatives can induce apoptosis in cancer cells. For example, studies have reported that:

  • Compounds similar to this compound can lead to significant cell death in various cancer cell lines.
  • The mechanism involves the activation of caspases and induction of cell cycle arrest at the G0/G1 phase.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50_{50} (μM)Apoptotic Mechanism
A549 (Lung Cancer)15Caspase activation
HCT116 (Colon Cancer)20G0/G1 phase arrest

Q & A

(Basic) How can researchers optimize the synthesis of 5-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole to maximize yield and purity?

Methodological Answer:
The synthesis involves halogenation and alkylation steps. Key parameters include:

  • Temperature control : Maintain 60–80°C during bromination to prevent side reactions.
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) for alkylation to enhance nucleophilic substitution efficiency.
  • Catalyst use : Add glacial acetic acid (5 drops per 0.001 mol precursor) to catalyze Schiff base formation in intermediate steps .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yields typically range from 65–85% under optimized conditions .

Table 1: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature60–80°CReduces byproducts
SolventDMFEnhances reactivity
Reaction Time4–6 hoursBalances completion vs. degradation

(Basic) What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify propyl group signals (δ 0.9–1.1 ppm for CH₃, δ 1.5–1.7 ppm for CH₂, δ 3.4–3.6 ppm for N-CH₂).
    • ¹³C NMR : Confirm bromine’s electron-withdrawing effect (C-Br resonance at δ 105–110 ppm) .
  • X-ray Crystallography : Use SHELXL for refinement. Key metrics: R-factor < 0.05, bond length precision ±0.002 Å. Anisotropic displacement parameters validate spatial arrangement .
  • Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ at m/z 280.04 (calculated for C₈H₅BrF₃N₃) .

(Advanced) How should researchers resolve contradictions in spectroscopic data during structural validation?

Methodological Answer:
Contradictions often arise from dynamic effects or impurity interference. Strategies include:

Variable Temperature NMR : Suppress signal broadening caused by rotational barriers (e.g., propyl group conformers) .

DFT Calculations : Compare experimental NMR shifts with computational models (B3LYP/6-31G* level) to identify discrepancies .

Multi-Technique Cross-Validation : Combine XRD (for absolute configuration) with IR (functional group validation) and HRMS (exact mass confirmation) .

(Advanced) What experimental designs are recommended for assessing the biological activity of this compound?

Methodological Answer:

  • Antimicrobial Assays :
    • MIC Determination : Use broth microdilution (concentration range: 1–256 µg/mL) against S. aureus and E. coli. Include positive controls (e.g., streptomycin) .
    • Time-Kill Kinetics : Monitor log-phase growth inhibition over 24 hours.
  • Cytotoxicity Screening :
    • MTT Assay : Test on HEK-293 and HeLa cells (IC₅₀ calculation via nonlinear regression) .
  • Mechanistic Studies :
    • Molecular Docking : Target enzymes (e.g., dihydrofolate reductase) using AutoDock Vina. Validate with SPR for binding affinity .

(Advanced) How can QSAR models be applied to predict the reactivity of 5-Bromo-1-propyl derivatives?

Methodological Answer:

  • Descriptor Selection : Use electronegativity (χ), molar refractivity (MR), and Hammett constants (σ) for substituent effects .
  • Model Training :
    • Dataset : 30 analogs with measured logP and IC₅₀ values.
    • Algorithm : Partial Least Squares (PLS) regression (R² > 0.85, Q² > 0.7) .
  • Validation : Leave-one-out cross-validation and external test sets (RMSE < 0.5).

Table 2: Key QSAR Descriptors for Bromo-Triazoles

DescriptorRole in Activity
LogPPredicts membrane permeability
Hammett σElectron-withdrawing capacity
Molar RefractivitySteric bulk influence

(Advanced) What methodologies elucidate interactions between this compound and biomolecules?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize BSA on a CM5 chip. Analyze binding kinetics (ka = 1–5 × 10⁴ M⁻¹s⁻¹, kd = 0.001–0.01 s⁻¹) .
  • Fluorescence Quenching : Monitor tryptophan emission (λₑₓ = 280 nm) with increasing compound concentration. Stern-Volmer plots reveal static vs. dynamic quenching .
  • Circular Dichroism (CD) : Track α-helix loss (222 nm) in proteins upon binding, indicating conformational changes .

(Advanced) How does the propyl substituent influence the compound’s reactivity compared to methyl analogs?

Methodological Answer:

  • Steric Effects : Propyl groups increase steric hindrance, reducing nucleophilic substitution rates by 30–50% vs. methyl .
  • Electronic Effects : Alkyl chains donate electrons via induction, lowering the triazole ring’s electrophilicity (Hammett σ* = -0.12 for propyl vs. +0.04 for methyl) .
  • Solubility : Propyl derivatives exhibit logP values ~1.2 higher, enhancing lipid bilayer penetration .

(Advanced) What advanced spectroscopic methods are suitable for studying tautomerism in this compound?

Methodological Answer:

  • VT-NMR (Variable Temperature) : Resolve tautomeric equilibria (e.g., 1H- vs. 2H-triazole) by observing coalescence temperatures .
  • Solid-State NMR : Detect crystal-packing effects on tautomer distribution. Cross-polarization magic-angle spinning (CP-MAS) enhances sensitivity .
  • IR Microspectroscopy : Identify N-H stretches (3100–3300 cm⁻¹) in single crystals to map tautomeric forms .

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